2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one
Overview
Description
“2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one” is a chemical compound with the molecular formula C16H13F3N4O. It has an average mass of 334.296 Da and a monoisotopic mass of 334.104156 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a dimethylamino group (-N(CH3)2), and a benzotriazinone core . The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives have been extensively studied for their potential therapeutic effects. They are considered significant scaffolds in drug discovery due to their diverse biological activities. Research on 1,2,4-triazole derivatives, for instance, has revealed their application in creating drugs with antimicrobial, antiviral, anti-inflammatory, and anticancer properties. These compounds are known for their ability to interact with various biological targets due to the versatility of the triazole ring system (Ferreira et al., 2013).
Applications in Optoelectronics
Compounds with triazole or benzotriazinone cores have also found applications in the field of optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural modification of these compounds allows for tuning their electronic properties, making them suitable for use in electronic and photonic devices. For instance, BODIPY-based organic semiconductors, which share some design similarities with triazoles and benzotriazinones, have been explored for their potential in OLED devices as near-IR emitters (Squeo & Pasini, 2020).
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-22(2)11-4-6-12(7-5-11)23-15(24)20-13-8-3-10(16(17,18)19)9-14(13)21-23/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKDEZWGWSLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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